molecular formula C20H10Cl4O4 B14921017 Benzene-1,4-diyl bis(2,4-dichlorobenzoate)

Benzene-1,4-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B14921017
M. Wt: 456.1 g/mol
InChI Key: FUVMFYIRTZPTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is a chemical compound characterized by the presence of two 2,4-dichlorobenzoyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 4-hydroxyphenyl 2,4-dichlorobenzoate with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound’s dichlorobenzoyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is unique due to its dual dichlorobenzoyl groups attached to a single phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where such structural features are advantageous .

Properties

Molecular Formula

C20H10Cl4O4

Molecular Weight

456.1 g/mol

IUPAC Name

[4-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H10Cl4O4/c21-11-1-7-15(17(23)9-11)19(25)27-13-3-5-14(6-4-13)28-20(26)16-8-2-12(22)10-18(16)24/h1-10H

InChI Key

FUVMFYIRTZPTIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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